Lapatinib-13C2,15N Ditosylate
Description
Fundamental Principles and Applications of Carbon-13 and Nitrogen-15 Isotopes in Research
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are stable isotopes of their more abundant counterparts, carbon-12 and nitrogen-14, respectively. metsol.com The key difference lies in the number of neutrons in the atomic nucleus, which results in a slightly higher mass. metsol.com This mass difference is the cornerstone of their application, as it allows for their detection and differentiation from the naturally abundant isotopes using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgsymeres.com
The incorporation of ¹³C and ¹⁵N into drug molecules does not significantly alter their chemical or physical properties, ensuring that the labeled compound behaves almost identically to the unlabeled drug in biological systems. metsol.comlifetechindia.com This principle allows researchers to use them as tracers to follow the metabolic fate of a drug. symeres.com
Key Applications of ¹³C and ¹⁵N Labeling:
Metabolic Studies: Tracing the metabolic pathways of drugs to identify and quantify metabolites. lifetechindia.comacs.orgsymeres.com
Pharmacokinetic Analysis: Determining the rate and extent of drug absorption, distribution, and elimination. researchgate.netresearchgate.net
Quantitative Analysis: Used as internal standards in mass spectrometry for the precise quantification of the unlabeled drug in biological samples. symeres.com
Mechanistic Studies: Elucidating the mechanisms of chemical reactions and enzyme kinetics. symeres.com
Biomarker Discovery: Aiding in the discovery and validation of disease biomarkers through the study of metabolic fluxes. ckisotopes.com
Table 1: Properties of Carbon-13 and Nitrogen-15 Isotopes
| Isotope | Natural Abundance (%) | Spin | Magnetic Moment (μ/μN) |
|---|---|---|---|
| Carbon-13 (¹³C) | 1.1 | 1/2 | 0.7024 |
| Nitrogen-15 (¹⁵N) | 0.37 | 1/2 | -0.2831 |
Overview of Lapatinib (B449) as a Dual Tyrosine Kinase Inhibitor in Preclinical Investigations
Lapatinib is a potent, orally active small-molecule drug that functions as a dual tyrosine kinase inhibitor. wikipedia.orgcapes.gov.br It specifically targets and reversibly inhibits the tyrosine kinase activity associated with the epidermal growth factor receptor (EGFR or HER1) and the human epidermal growth factor receptor 2 (HER2/neu). wikipedia.orgnih.govpatsnap.com The overexpression of these receptors is a common feature in various types of solid tumors, including breast cancer. wikipedia.orgcapes.gov.br
By binding to the intracellular ATP-binding pocket of the EGFR and HER2 kinase domains, lapatinib prevents their self-phosphorylation and subsequent activation of downstream signaling pathways. wikipedia.orgnih.govpatsnap.comdovepress.com This blockade disrupts critical cellular processes such as cell proliferation, survival, and differentiation, ultimately leading to growth arrest or apoptosis of cancer cells. nih.govpatsnap.comscirp.org
Preclinical studies, both in vitro and in vivo, have demonstrated the efficacy of lapatinib in inhibiting the growth of tumor cells that overexpress EGFR and HER2. capes.gov.brdovepress.com Research has shown that lapatinib is effective in cell lines that are resistant to other targeted therapies like trastuzumab. dovepress.comnih.govplos.org This is partly because lapatinib, as a small molecule, can act intracellularly and also inhibit the truncated form of HER2, known as p95HER2, which lacks the extracellular domain that trastuzumab targets. nih.govnih.gov
Furthermore, preclinical models have indicated that combining lapatinib with other chemotherapeutic agents or with trastuzumab can result in synergistic antitumor effects. dovepress.comscirp.orgaacrjournals.org For instance, studies on HER2-positive breast cancer xenografts in mice showed that the combination of lapatinib and trastuzumab led to complete tumor regression. scirp.org In pancreatic cancer cell lines, lapatinib demonstrated a synergistic effect when combined with the fluoropyrimidine derivative S-1. nih.govnih.gov
Table 2: Summary of Key Preclinical Findings for Lapatinib
| Model System | Finding | Reference |
|---|---|---|
| Breast Cancer Cell Lines (BT474, SK-BR-3) | Lapatinib inhibits cell proliferation and induces apoptosis. | dovepress.comnih.gov |
| HER2-Overexpressing Xenografts | Lapatinib significantly reduces tumor volume. | aacrjournals.org |
| Trastuzumab-Resistant Cell Lines | Lapatinib retains significant activity. | nih.govaacrjournals.org |
| Pancreatic Cancer Cell Lines (MiaPaca-2, PANC-1) | Lapatinib shows synergistic anti-tumor effects with S-1. | nih.govnih.gov |
| Various Cancer Cell Lines (Vulva, Lung, Esophagus) | Lapatinib inhibits proliferation. | nih.gov |
Properties
CAS No. |
1246819-08-8 |
|---|---|
Molecular Formula |
C36H34ClFN4O7S2 |
Molecular Weight |
756.235 |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i11+1,12+1,32+1; |
InChI Key |
OZDXXJABMOYNGY-OSUMFKEWSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Synonyms |
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine Bis(4-methylbenzenesulfonate)-13C2,15N Ditosylate; GW-572016F-13C2,15N; Tykerb-13C2,15N Ditosylate; |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation of Lapatinib 13c2,15n Ditosylate
Advanced Synthetic Strategies for Site-Specific Isotopic Labeling
The synthesis of isotopically labeled compounds such as Lapatinib-13C2,15N Ditosylate requires meticulous planning and execution to ensure the precise placement of the isotopic atoms. Advanced synthetic strategies are employed to achieve site-specific labeling, which is crucial for detailed mechanistic and metabolic studies. symeres.com These strategies often involve a multi-step total synthesis approach where isotopically enriched precursors are introduced at specific stages of the reaction sequence.
One common strategy is the retrosynthetic analysis of the target molecule to identify key fragments that can be synthesized using commercially available or custom-synthesized labeled starting materials. For Lapatinib (B449), a key disconnection might occur at the ether linkage or the quinazoline (B50416) core, allowing for the introduction of labeled precursors in a convergent synthesis. nih.gov The choice of synthetic route is dictated by the desired labeling pattern and the need to maintain high isotopic enrichment throughout the synthesis.
Enzymatic methods can also be employed for isotopic labeling, offering high specificity and efficiency in certain cases. silantes.com For instance, enzymes could be used to selectively introduce a labeled functional group or to build a specific part of the molecule from labeled precursors. silantes.com However, for complex molecules like Lapatinib, a combination of chemical and enzymatic steps may be necessary to achieve the desired labeling pattern.
Precursor Design and Chemical Reaction Pathways for Carbon-13 and Nitrogen-15 Enrichment
The successful synthesis of this compound hinges on the careful design and selection of isotopically enriched precursors. symeres.com These precursors are the building blocks that carry the ¹³C and ¹⁵N isotopes into the final molecule. The selection of precursors is guided by the desired labeling positions within the Lapatinib structure.
For the incorporation of ¹³C, precursors such as ¹³C-labeled glucose or glycerol (B35011) can be used in biosynthetic approaches, or more commonly for targeted synthesis, smaller, specifically labeled building blocks are employed. Examples of such precursors could include ¹³C-labeled anilines or other aromatic rings that form the core structure of Lapatinib. Similarly, for ¹⁵N enrichment, ¹⁵N-labeled ammonium (B1175870) salts or other nitrogen-containing starting materials are utilized.
The chemical reaction pathways are designed to be highly efficient and to minimize isotopic dilution. A key reaction in the synthesis of Lapatinib is the Suzuki coupling, which is used to form a crucial carbon-carbon bond in the molecule. nih.gov The synthesis would be strategically planned so that one of the coupling partners contains the ¹³C labels. Other critical reactions would involve the formation of the quinazoline ring system and the attachment of the side chains, with at least one of these steps utilizing a ¹⁵N-labeled reagent.
Table 1: Potential Labeled Precursors for this compound Synthesis
| Isotope | Precursor Type | Potential Labeled Moiety |
| ¹³C | Aromatic Ring | Labeled aniline (B41778) or furan (B31954) derivative |
| ¹³C | Alkyl Chain | Labeled ethylamine (B1201723) derivative |
| ¹⁵N | Amine | Labeled amine for quinazoline ring formation or side chain |
Methodologies for Characterization of Isotopic Purity and Positional Isotopic Distribution
Following the synthesis, it is imperative to thoroughly characterize the final product to confirm its identity, purity, and, most importantly, the isotopic enrichment and the precise location of the labels. A combination of advanced analytical techniques is employed for this purpose.
Mass Spectrometry (MS) is a primary tool for determining the isotopic enrichment of the synthesized this compound. High-resolution mass spectrometry (HR-MS) can accurately measure the mass of the molecule, and the isotopic distribution pattern can be analyzed to calculate the percentage of molecules that have incorporated the desired number of ¹³C and ¹⁵N atoms. rsc.orgnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are also crucial for separating the labeled compound from any unlabeled or partially labeled species, ensuring accurate quantification. innovareacademics.inresearchgate.netnih.gov
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Key Information Obtained |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment | Accurate mass measurement, isotopic distribution pattern, calculation of isotopic purity. rsc.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and quantification | Purity analysis, separation of labeled and unlabeled compounds. innovareacademics.inresearchgate.netnih.gov |
| ¹³C Nuclear Magnetic Resonance (NMR) | Positional analysis of Carbon-13 | Chemical shifts of ¹³C atoms, confirming their location in the molecule. researchgate.net |
| ¹⁵N Nuclear Magnetic Resonance (NMR) | Positional analysis of Nitrogen-15 | Chemical shifts of ¹⁵N atoms, confirming their location. nih.gov |
| 2D NMR (e.g., HSQC, HMBC) | Structural confirmation | Correlation between different nuclei, confirming the overall structure and the position of the labels. acs.org |
Advanced Analytical Methodologies Utilizing Lapatinib 13c2,15n Ditosylate
Mass Spectrometry (MS) Applications in Quantitative Bioanalysis
The primary application of Lapatinib-13C2,15N Ditosylate is in quantitative bioanalysis using mass spectrometry, where it is the preferred choice for an internal standard. scispace.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs in complex biological samples. ejbps.com The sensitivity of an LC-MS/MS assay allows for the detection of lapatinib (B449) at very low concentrations, with lower limits of quantification (LLOQ) reported as low as 2.50 to 5 ng/mL in human plasma. nih.govinnovareacademics.innih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high sensitivity and accuracy. nih.gov Because the SIL internal standard has nearly identical physicochemical properties to the analyte (unlabeled lapatinib), it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. scispace.com This co-behavior allows for reliable correction of variations during sample processing and analysis, leading to a more robust and sensitive measurement of the actual analyte concentration. scispace.comresearchgate.net
In bioanalytical method validation, an internal standard (IS) is essential to ensure the accuracy and precision of the results. nih.gov this compound is an ideal IS because it is chemically identical to the analyte, differing only in isotopic composition. lgcstandards.comscispace.com This near-perfect chemical match ensures that any variability encountered during sample preparation, such as extraction from plasma, or during the analytical run, is mirrored by both the analyte and the IS. scispace.com
Research has demonstrated that stable isotope-labeled internal standards are essential for correcting inter-individual variability. nih.govresearchgate.net For a highly protein-bound drug like lapatinib, recovery from plasma can vary significantly between individuals. researchgate.netnih.gov Studies comparing non-isotope-labeled internal standards with isotope-labeled ones (like lapatinib-d3, a deuterated analog) found that only the isotope-labeled standard could effectively correct for this variability in patient plasma samples. nih.govresearchgate.net Methods validated using SILs for lapatinib consistently show excellent specificity, accuracy (typically within 100 ± 10%), and precision (<15%). nih.govinnovareacademics.in
| Parameter | Reported Value/Range | Significance |
|---|---|---|
| Linearity Range | 5–5000 ng/mL | Demonstrates a wide range over which the drug can be accurately quantified. nih.govresearchgate.net |
| Correlation Coefficient (r²) | ≥ 0.998 | Indicates a strong linear relationship between concentration and instrument response. innovareacademics.in |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Represents the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov |
| Intra-batch Precision (% CV) | ≤ 4.81 % | Shows high repeatability of results within the same analytical run. innovareacademics.in |
| Inter-batch Precision (% CV) | < 11 % | Shows high reproducibility of results across different analytical runs. nih.gov |
| Accuracy | 95.2 % to 102.2 % | Indicates the closeness of the measured values to the true values. innovareacademics.in |
This compound is instrumental in preclinical studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of lapatinib. These studies are often conducted in animal models using biological matrices such as plasma and tissue homogenates. fda.gov Lapatinib is metabolized primarily by CYP3A4/5 enzymes, leading to various metabolic products. nih.govnih.gov To accurately quantify both the parent drug and its metabolites, a robust analytical method is required. By using this compound as an internal standard, researchers can correct for extraction inefficiencies and matrix effects inherent in complex samples like liver or tumor tissue. fda.gov This allows for the reliable determination of lapatinib concentrations and the characterization of its metabolic profile in different species, providing crucial data for understanding its pharmacokinetic and pharmacodynamic properties before clinical trials. fda.govnih.gov
Role as an Internal Standard in Bioanalytical Method Validation for Lapatinib
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
While less common than its use in MS, the isotopic labeling in this compound offers significant advantages for specialized Nuclear Magnetic Resonance (NMR) spectroscopy studies. NMR can provide atomic-resolution information on molecular structure, dynamics, and interactions. mdpi.com
The incorporation of a Nitrogen-15 (¹⁵N) isotope provides a specific NMR-active nucleus that can be observed without the overwhelming background signals from other atoms. scbt.com This is particularly useful in ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, which are a cornerstone for studying proteins and their interactions with ligands. researchgate.net The ¹⁵N label on the lapatinib molecule allows researchers to specifically track the chemical environment around that nitrogen atom. scbt.com When lapatinib binds to its target protein, such as the ErbB family of receptors, changes in the electronic environment around the ¹⁵N nucleus can be detected as shifts in the NMR signal. scbt.com Furthermore, advanced NMR techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can be used with ¹⁵N-labeled molecules to study conformational dynamics on the microsecond-to-millisecond timescale, revealing how the molecule changes shape upon binding or during its mechanism of action. nih.gov
Both the ¹³C and ¹⁵N labels in this compound can be exploited to study ligand-protein binding and enzyme kinetics. scbt.comnih.gov NMR can be used to monitor the binding of isotopically labeled lapatinib to its target kinase. biorxiv.org By observing changes in the chemical shifts of the labeled atoms upon addition of the target protein, one can identify the parts of the molecule involved in the interaction and determine the binding affinity. nih.gov
For enzyme kinetics, NMR can track the conversion of a substrate to a product in real-time. In the context of lapatinib, which is a kinase inhibitor, isotopic labeling would allow researchers to monitor the inhibitor's binding to the enzyme's active site and its effect on the enzyme's conformational state. scbt.combiorxiv.org This provides detailed mechanistic insights into how lapatinib inhibits kinase activity, complementing data from other techniques. nih.gov
| Isotopic Label | NMR Experiment Type | Information Gained |
|---|---|---|
| Nitrogen-15 (¹⁵N) | ¹H-¹⁵N HSQC / TROSY | Provides specific signals to monitor the local chemical environment; ideal for tracking binding events and protein interaction interfaces. researchgate.net |
| Nitrogen-15 (¹⁵N) | ¹⁵N Relaxation Dispersion (e.g., CPMG) | Measures conformational dynamics and exchange between different states on the µs-ms timescale. nih.gov |
| Carbon-13 (¹³C) | ¹H-¹³C HSQC | Offers site-specific information across the carbon backbone of the molecule, mapping interaction surfaces. chemrxiv.org |
| ¹³C and ¹⁵N | Isotope-Edited NMR | Allows for the selective observation of the labeled ligand even when bound to a much larger unlabeled protein, simplifying complex spectra. chemrxiv.org |
Elucidation of Molecular Interactions and Conformational Dynamics with Nitrogen-15 Labeling
Chromatographic Techniques in Conjunction with Isotopic Labeling for Preclinical Studies
In preclinical research, where understanding the pharmacokinetics of a drug is essential, chromatographic techniques are indispensable. The combination of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry (MS) is the gold standard for bioanalysis. The use of a stable isotope-labeled internal standard like this compound within these methods is crucial for achieving the necessary accuracy and precision. nih.govresearchgate.net
Application of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Labeled Compound Analysis
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful separation techniques used extensively in pharmaceutical analysis. In the context of preclinical studies involving lapatinib, these methods are employed to separate the drug from endogenous components in biological samples, such as plasma, before quantification. innovareacademics.innih.gov
When analyzing lapatinib, this compound is added to the biological sample at a known concentration at the beginning of the sample preparation process. researchgate.net This mixture is then typically subjected to an extraction procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances. nih.govresearchgate.net The resulting extract is injected into the HPLC or UPLC system.
The chromatographic system, equipped with a suitable column (commonly a C18 reversed-phase column), separates lapatinib and its labeled internal standard based on their physicochemical interactions with the stationary and mobile phases. nih.govresearchgate.net Because their structures are nearly identical, they co-elute or elute very closely. researchgate.net UPLC systems, which use smaller particle size columns and higher pressures, can achieve faster separations and better resolution compared to conventional HPLC systems. uu.nlresearchgate.net
Following separation, the eluent is introduced into a mass spectrometer. The detector can differentiate between the unlabeled lapatinib and the heavier this compound based on their mass-to-charge ratios (m/z). researchgate.net The ratio of the peak area of lapatinib to the peak area of the known amount of this compound is used to calculate the concentration of lapatinib in the original sample. This ratiometric measurement corrects for any loss of analyte during sample preparation or fluctuations in instrument response, a critical advantage of using a stable isotope-labeled internal standard. nih.govresearchgate.net
Table 1: Exemplary HPLC and UPLC Systems for the Analysis of Lapatinib with an Isotope-Labeled Internal Standard
| Parameter | HPLC Method Example | UPLC Method Example |
|---|---|---|
| Chromatography System | Agilent 1120 Compact LC-HPLC system nih.gov | UPLC system with Auto Sampler and PDA detector researchgate.net |
| Column | ODS C-18 RP column (4.6 mm i.d. × 250 mm) nih.gov | BHEL UPLC Column researchgate.net |
| Mobile Phase | Acetonitrile and water (50:50 v/v) nih.gov | 0.1% Orthophosphoric acid buffer and Acetonitrile (30:70 v/v) researchgate.net |
| Flow Rate | 1.0 ml/min nih.gov | 0.25 ml/min researchgate.net |
| Detector | UV/Vis spectrophotometric detector nih.gov | PDA detector researchgate.net |
| Wavelength | 232 nm nih.gov | 309 nm researchgate.net |
| Internal Standard | Gemcitabine Hydrochloride (as a non-isotopic example) nih.gov | Isotope-labeled lapatinib (e.g., this compound) is ideal for MS detection nih.govresearchgate.net |
Development and Validation of Analytical Methods for Labeled Lapatinib in Research
The development and validation of analytical methods incorporating this compound are guided by stringent regulatory standards to ensure the reliability of preclinical data. uu.nl The validation process confirms that the analytical method is suitable for its intended purpose.
Key validation parameters include:
Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify lapatinib in the presence of its internal standard, metabolites, and other matrix components. nih.gov Chromatographic separation and the specificity of mass spectrometric detection are key to achieving this.
Linearity: The response of the instrument should be directly proportional to the concentration of the analyte over a defined range. Calibration curves are generated by plotting the peak area ratio of lapatinib to this compound against a series of known lapatinib concentrations. innovareacademics.in A high correlation coefficient (r²) is required to demonstrate linearity. nih.govinnovareacademics.in
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). nih.govinnovareacademics.in The use of an isotope-labeled internal standard significantly improves both accuracy and precision by compensating for analytical variability. nih.govresearchgate.net
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. While high and consistent recovery is desirable, the use of a co-eluting stable isotope-labeled internal standard like this compound can compensate for incomplete or variable recovery. researchgate.netinnovareacademics.in
Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects, as both the analyte and the standard are affected similarly. researchgate.netinnovareacademics.in
Stability: The stability of lapatinib in the biological matrix is evaluated under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. nih.gov
Research has repeatedly shown that stable isotope-labeled internal standards are essential for correcting inter-individual variability in plasma samples, especially for highly protein-bound drugs like lapatinib. nih.govresearchgate.net While methods have been validated using non-isotopic internal standards, only those with isotope-labeled internal standards could effectively correct for the significant variations in drug recovery observed between plasma samples from different individuals. nih.govnih.gov
Table 2: Research Findings on Lapatinib Assay Validation Using Isotope-Labeled Internal Standards
| Validation Parameter | Finding | Source |
|---|---|---|
| Linearity Range | Established from 2.50-2500 ng/ml for lapatinib in human plasma. | innovareacademics.in |
| Correlation Coefficient (r²) | ≥ 0.9985 | innovareacademics.in |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL in human plasma. | researchgate.net |
| Intra-batch Precision (% CV) | ≤ 4.81% | innovareacademics.in |
| Inter-batch Precision (% CV) | ≤ 4.81% | innovareacademics.in |
| Accuracy | Within 97.7% to 105.0% for inter-batch experiments. | innovareacademics.in |
| Extraction Recovery (Lapatinib) | Ranged from 88.7% to 95.8% from plasma samples. | innovareacademics.in |
| Extraction Recovery (IS) | Ranged from 85.9% to 96.5% from plasma samples. | innovareacademics.in |
Preclinical Research Applications and Mechanistic Studies of Isotope Labeled Lapatinib
Investigation of Drug Metabolism and Disposition in Preclinical Models
The use of stable isotope-labeled compounds, such as those incorporating carbon-13 and nitrogen-15, is a powerful technique in preclinical drug development. acs.orgdiagnosticsworldnews.comnih.gov These labeled molecules are chemically identical to the parent drug but are distinguishable by mass spectrometry, allowing for precise tracking and quantification. metsol.com This is particularly valuable for a drug like lapatinib (B449), which undergoes extensive metabolism. fda.govdrugbank.com
Comprehensive Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
ADME studies are fundamental to understanding the pharmacokinetic profile of a drug candidate. The use of Lapatinib-13C2,15N Ditosylate provides significant advantages in these preclinical evaluations. Stable isotope labeling, in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, facilitates the rapid acquisition and interpretation of data in ADME studies. acs.orgnih.gov
In preclinical models, administering the labeled compound allows researchers to accurately map the drug's journey through the body. metsol.com Lapatinib is known to have incomplete and variable oral absorption. drugbank.combccancer.bc.ca Tissue distribution studies in rats have shown that orally administered lapatinib is primarily found in the gastrointestinal tract, with smaller but significant amounts distributed to other tissues and minimal transport across the blood-brain barrier. fda.gov The primary route of excretion for lapatinib and its metabolites is through the feces, with less than 2% eliminated in the urine. fda.govfda.govguidetopharmacology.org
By using a labeled version like this compound, researchers can differentiate the administered drug from its metabolites with high precision, enabling a detailed quantitative analysis of its absorption, distribution to various organs, metabolic transformation, and routes of elimination. diagnosticsworldnews.commetsol.com This level of detail is crucial for building accurate physiologically based pharmacokinetic (PBPK) models, which can then be scaled from animal models to humans to predict drug disposition. nih.gov
Table 1: Representative Preclinical ADME Data for Lapatinib
| Parameter | Finding in Preclinical Models | Relevance of Isotopic Labeling |
|---|---|---|
| Oral Bioavailability | Incomplete and variable; increased with food. fda.govbccancer.bc.ca | Allows for precise measurement of absorbed drug versus non-absorbed drug in fecal matter. |
| Protein Binding | Highly bound (>99%) to plasma proteins (albumin and alpha-1 acid glycoprotein). bccancer.bc.cafda.gov | Aids in studies differentiating bound vs. unbound drug concentrations in plasma. |
| Tissue Distribution | Primarily found in the GI tract; limited blood-brain barrier penetration. fda.gov | Enables quantitative tracking of the compound and its metabolites into specific tissues and organs. nih.gov |
| Primary Excretion Route | Fecal. fda.govfda.govguidetopharmacology.org | Facilitates accurate mass balance studies by distinguishing drug-related material from endogenous substances. |
Identification and Elucidation of Metabolic Pathways of Lapatinib in Experimental Systems
Lapatinib undergoes extensive metabolism in the liver, primarily by Cytochrome P450 (CYP) enzymes CYP3A4 and CYP3A5, with minor contributions from CYP2C8 and CYP2C19. fda.govdrugbank.comguidetopharmacology.org This process generates numerous metabolites through oxidation, as well as N- and O-dealkylation. fda.govresearchgate.net The use of this compound is instrumental in identifying these metabolic products.
When analyzing complex biological samples like plasma, bile, or urine from preclinical models, the mass spectrometer can be set to look for the unique isotopic signature of the labeled compound and its derivatives. Metabolites of this compound will exhibit a characteristic mass shift corresponding to the incorporated heavy isotopes, creating a "doublet" signal with their unlabeled counterparts. This makes them stand out from the thousands of endogenous molecules in the biological matrix, greatly simplifying metabolite identification. acs.orgnih.gov This technique helps in delineating complex metabolic pathways and understanding the biotransformation of the drug. acs.orgnih.gov Studies have identified major metabolites, and the use of labeled compounds can confirm their structure and quantify their formation. fda.gov
Evaluation of Drug-Drug Interactions through Enzyme Inhibition/Induction Studies in Preclinical Contexts
Lapatinib is not only a substrate for CYP3A4 but also an inhibitor of CYP3A4 and CYP2C8. fda.goveuropa.eu It is also a substrate and inhibitor of the P-glycoprotein (P-gp) efflux transporter. fda.govrug.nl These characteristics create a high potential for drug-drug interactions (DDIs). Preclinical studies using in vitro systems like human liver microsomes and in vivo animal models are critical for evaluating this risk.
This compound can be used as a probe substrate in these studies. For example, when co-incubated with a potential inhibitor or inducer of CYP3A4, the rate of metabolism of the labeled lapatinib can be precisely measured without interference from the other drug. This allows for a clear determination of the DDI potential. A preclinical study in rats, for instance, investigated the pharmacokinetic interaction between lapatinib and the CYP3A4 inhibitor clarithromycin. bibliotekanauki.pl Using a labeled version of lapatinib in such a study would enhance the accuracy of measuring changes in its clearance.
Understanding Target Engagement and Receptor Binding Dynamics
Lapatinib functions as a dual inhibitor of the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (ErbB1 or EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2 or HER2). europa.euscirp.orgresearchgate.net
Investigation of Dual Inhibition of ErbB1 (EGFR) and ErbB2 (HER2) Tyrosine Kinases using Labeled Compound
This compound serves as a valuable tool for studying how the drug engages with its targets. In cell-based assays, the labeled compound can be used to quantify the amount of drug that binds to EGFR and HER2. By inhibiting the ATP-binding site of these receptors, lapatinib blocks their phosphorylation and activation, which in turn inhibits downstream signaling pathways like MAPK and PI3K/Akt that promote cell proliferation. scirp.orgdovepress.comnih.gov
In preclinical studies, lapatinib has been shown to inhibit the growth of tumor cells that overexpress EGFR and/or HER2. nih.govnih.gov Using the labeled compound allows for precise measurement of drug concentration within the tumor cells and correlation with the degree of target inhibition (i.e., reduction in receptor phosphorylation). This helps to establish a clear relationship between drug exposure, target engagement, and pharmacological effect. In cell-free kinase assays, lapatinib inhibits EGFR and HER2 at low nanomolar concentrations. aacrjournals.org
Table 2: Lapatinib's Inhibitory Activity in Preclinical Assays
| Assay Type | Target | IC50 / Kiapp Value | Reference |
|---|---|---|---|
| Cell-free Kinase Assay | EGFR (ErbB1) | 10.8 nM (IC50) / 3 nM (Kiapp) | europa.euaacrjournals.org |
| Cell-free Kinase Assay | HER2 (ErbB2) | 9.2 nM (IC50) / 13 nM (Kiapp) | europa.euaacrjournals.org |
| Cell-based Proliferation Assay | HER2-overexpressing BT474 cells | ~100 nM (IC50) | aacrjournals.org |
| Cell-based Phosphorylation Assay (BT474 cells) | HER2 (ErbB2) | 60 nM (IC50) | selleckchem.com |
| Cell-based Phosphorylation Assay (HN5 cells) | EGFR (ErbB1) | 170 nM (IC50) | selleckchem.com |
Characterization of Receptor Conformational Changes and Binding Dynamics Facilitated by Isotopic Labeling
Stable isotopes can be used in advanced analytical techniques to study the dynamics of drug-receptor interactions. Lapatinib is known to have a slow off-rate from both EGFR and HER2 receptors, which contributes to its prolonged inhibitory effect. europa.euspandidos-publications.com Isotopic labeling can aid in studying these kinetics directly.
Techniques like NMR spectroscopy can leverage the presence of 13C and 15N to study the conformational changes in the receptor's kinase domain upon drug binding. While specific studies using this compound for this purpose are not detailed in the public literature, the methodology is well-established. Such studies would provide high-resolution information on the binding mode and the specific molecular interactions that stabilize the drug-receptor complex. This information is invaluable for understanding the mechanism of action at a molecular level and for the rational design of next-generation inhibitors. acs.orgdiagnosticsworldnews.com
Isotope Tracing and Metabolic Flux Analysis in Biological Systems
Isotope tracing is a powerful methodology used to track the movement and transformation of atoms through metabolic pathways within a biological system. mdpi.com By introducing molecules labeled with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can follow the journey of these labeled atoms as they are incorporated into various metabolites. mdpi.com This technique, particularly when coupled with analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the detailed mapping and quantification of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. mdpi.com In the context of pharmacology and oncology, employing isotopically labeled versions of drugs, such as Lapatinib-¹³C₂,¹⁵N Ditosylate, or using labeled metabolic substrates in conjunction with drug treatment, provides profound insights into a drug's mechanism of action, its metabolic fate, and its impact on cellular metabolism. nih.govnih.gov
Elucidation of Cellular Metabolic Pathways and Flux in Cancer Biology Research
The study of cancer cell metabolism has been significantly advanced through the use of stable isotope tracing. mdpi.commit.edu Cancer cells often exhibit reprogrammed metabolism to support their rapid proliferation and survival. mdpi.com Isotope tracers like ¹³C-labeled glucose and glutamine are frequently used to investigate the alterations in central carbon metabolism, such as glycolysis and the tricarboxylic acid (TCA) cycle, in cancer cells compared to normal cells. mdpi.commit.edu
A critical application of this methodology is in understanding mechanisms of drug resistance. For instance, in studies of HER2-positive breast cancer, resistance to the tyrosine kinase inhibitor lapatinib is a major clinical challenge. nih.gov Research has revealed that the development of lapatinib resistance is linked to significant metabolic reprogramming. nih.gov By using ¹³C-labeled glutamine and glucose, scientists have been able to trace and quantify the metabolic flux in both lapatinib-sensitive (parental) and lapatinib-resistant cancer cells. nih.govresearchgate.net
Studies have shown that while lapatinib treatment decreases glucose flux in sensitive parental cells, resistant cells rewire their metabolism to favor mitochondrial energy production through increased glutamine metabolism. nih.gov This adaptation is driven by the re-expression of the nuclear receptor ERRα (Estrogen-related receptor alpha), a key regulator of cellular metabolism. nih.govresearchgate.net In lapatinib-resistant cells, ERRα expression is restored, which in turn drives the increased use of glutamine to fuel the TCA cycle, supporting cell survival despite the presence of the drug. nih.gov The inhibition of ERRα was found to significantly decrease this glutamine flux, highlighting it as a potential therapeutic target to overcome lapatinib resistance. nih.govresearchgate.net
Table 1: Impact of Lapatinib and ERRα Inhibition on Glutamine Flux in Breast Cancer Cells
| Cell Line / Condition | Treatment | Key Metabolic Finding | Citation |
|---|---|---|---|
| Parental SKBr3 (pSKBr3) | Lapatinib | Significant decrease in glutamine flux through the TCA cycle. | nih.gov |
| Lapatinib-Resistant SKBr3 (LRSKBr3) | Lapatinib | Moderate effect on glutamine flux, which remains elevated compared to treated parental cells. | nih.gov |
| Parental SKBr3 (pSKBr3) | C29 (ERRα Inhibitor) | Significant decrease in glutamine flux. | nih.gov |
| Lapatinib-Resistant SKBr3 (LRSKBr3) | C29 (ERRα Inhibitor) | Significant decrease in glutamine flux, indicating dependence on ERRα for glutamine metabolism. | nih.govresearchgate.net |
Quantitative Assessment of Drug Interaction with Biological Systems through Isotope Tracing
Isotope labeling provides a robust platform for the quantitative analysis of a drug's interaction with its biological targets and the broader cellular environment. nih.govacs.org Techniques such as SILAC (stable isotope labeling by amino acids in cell culture) combined with phosphoproteomics allow for the precise measurement of changes in protein phosphorylation networks upon drug treatment. acs.orgnih.gov
In the study of lapatinib, quantitative phosphoproteomics has been used to profile the time- and dose-dependent effects of the drug on signaling pathways in SKBR3 breast cancer cells. nih.gov In these experiments, cells are cultured in media containing either normal ("light") or stable isotope-labeled ("medium" or "heavy") amino acids. Upon treatment with a drug like lapatinib, the cell lysates can be combined, and mass spectrometry is used to quantify the relative abundance of thousands of phosphopeptides. acs.orgnih.gov This approach revealed that even though lapatinib is highly selective for EGFR and HER2, it affects a small but significant portion of the phosphoproteome, providing a global view of its impact on cellular signaling networks. nih.gov
Furthermore, stable isotope-labeled internal standards are crucial for the accurate quantification of drug concentrations in biological matrices, such as patient plasma, using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For lapatinib, using an isotope-labeled version of the drug (e.g., lapatinib-d3) as an internal standard is essential. nih.gov This approach corrects for variability in sample preparation and matrix effects, which can differ significantly between individuals. nih.gov The use of a stable isotope-labeled standard ensures that the quantification is reliable and reproducible, which is vital for therapeutic drug monitoring and pharmacokinetic studies. nih.gov
Innovations and Future Directions in Isotopic Labeling Research for Pharmaceutical Compounds
Integration of Advanced Isotopic Labeling with "Omics" Technologies for Systems-Level Understanding
The convergence of stable isotope labeling with high-throughput "omics" technologies, such as proteomics and metabolomics, has revolutionized the ability to understand drug effects at a systems-wide level. tandfonline.com This integration moves beyond single-pathway analysis to provide a comprehensive view of how a pharmaceutical compound modulates complex and interconnected cellular networks. nih.govmdc-berlin.de
In proteomics , the large-scale study of proteins, stable isotope labeling is a foundational technique for quantitative analysis. nih.govcreative-proteomics.com Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) involve growing cells in media containing "heavy" isotopically labeled amino acids (e.g., ¹³C- or ¹⁵N-labeled arginine and lysine). creative-proteomics.comwikipedia.org When these cells are exposed to a drug, the newly synthesized proteins incorporate these heavy amino acids. By comparing the mass spectra of proteins from treated and untreated cells, researchers can precisely quantify changes in protein expression levels across the entire proteome. wikipedia.orgmdpi.com This allows for the identification of not only the primary drug target but also off-target effects and downstream signaling consequences, providing a holistic view of the drug's impact on protein dynamics. nih.govresearchgate.net
In metabolomics , which focuses on the complete set of small-molecule metabolites, stable isotope labeling is crucial for tracing metabolic pathways and measuring metabolic flux. tandfonline.comcreative-proteomics.com By introducing an isotopically enriched substrate, such as ¹³C-labeled glucose, into a biological system, scientists can track the flow of these labeled atoms through various metabolic reactions. nih.gov This approach, known as metabolic flux analysis (MFA), provides a dynamic snapshot of cellular metabolism, revealing how a drug alters specific pathways. creative-proteomics.comnih.gov The use of a specifically labeled compound like Lapatinib-13C2,15N Ditosylate allows for its distinct tracking in metabolic studies, helping to identify its biotransformation products and impact on endogenous metabolic networks. tandfonline.comscbt.com
The fusion of these approaches enables a multi-layered, systems-level understanding. For instance, by using a labeled drug and simultaneously tracing labeled metabolites, researchers can correlate target engagement with changes in both protein expression and metabolic activity, linking the mechanism of action to a functional cellular response. nih.govmdc-berlin.de This integrated "omics" approach is critical for validating therapeutic targets and understanding the complex biological responses to new drug candidates. ckisotopes.com
Table 1: Key Isotopic Labeling Techniques in "Omics" Research
| Technique | "Omics" Field | Principle | Key Application |
|---|---|---|---|
| SILAC | Proteomics | Metabolic labeling where cells incorporate "heavy" amino acids (e.g., ¹³C, ¹⁵N-lysine/arginine) into their proteome. wikipedia.org | Quantitative comparison of protein abundance between different cell populations (e.g., treated vs. untreated). creative-proteomics.commdpi.com |
| iTRAQ/TMT | Proteomics | Chemical labeling where peptides from different samples are tagged with isobaric mass tags. mdpi.comacs.org | Multiplexed relative and absolute quantification of proteins, allowing comparison of multiple samples simultaneously. washington.edu |
| ICAT | Proteomics | Chemical labeling that specifically targets cysteine-containing peptides with "light" or "heavy" isotope-coded affinity tags. ckisotopes.com | Quantifies protein expression by comparing cysteine-containing peptides, reducing sample complexity. ckisotopes.comsilantes.com |
| Metabolic Flux Analysis (MFA) | Metabolomics | A labeled nutrient (e.g., ¹³C-glucose) is introduced, and the distribution of the isotope through metabolic pathways is tracked by mass spectrometry. nih.gov | Measures the rates (fluxes) of metabolic reactions and elucidates pathway activity and regulation. tandfonline.comcreative-proteomics.com |
Development of Novel Isotope Labeling Strategies for Increased Specificity and Versatility
The demand for more precise and efficient analytical methods in drug development is driving continuous innovation in isotope labeling chemistry. musechem.comtalmazan.md Recent advancements are focused on creating strategies that offer greater specificity, apply to a broader range of molecules, and can be implemented at later stages of the synthesis process, which is crucial for reducing waste and development timelines. musechem.com
One significant area of development is late-stage functionalization . This approach allows for the incorporation of an isotope into a complex molecule, like a drug candidate, in one of the final synthetic steps. acs.org This is highly advantageous as it minimizes the number of steps involving the expensive and sometimes radioactive isotopic material. acs.org For example, novel iridium catalysts have been developed that facilitate the highly efficient and selective exchange of hydrogen atoms with their isotopes (deuterium and tritium) on a wide array of drug candidates, accelerating pharmacological studies. strath.ac.uk Similarly, new carbonylation methods are being explored to introduce Carbon-14 at a late stage, using ¹⁴CO gas derived from Ba¹⁴CO₃, which is vital for human ADME (absorption, distribution, metabolism, and excretion) studies. acs.org
Another key innovation is the expansion of multiplexing capabilities in quantitative proteomics. While SILAC is powerful, it is often limited to comparing two or three samples. washington.edu Newer chemical labeling reagents, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), overcome this limitation. mdpi.comacs.org These tags are isobaric, meaning they have the same total mass. Peptides from different samples (up to 12 or more with TMT) are labeled with different tags and then pooled. acs.orgwashington.edu In the mass spectrometer, the labeled peptides appear as a single peak, but upon fragmentation, they release unique "reporter ions" of different masses, allowing for simultaneous quantification of the same peptide across multiple conditions. acs.org
Furthermore, research is ongoing to create more versatile labeling reagents and methods. This includes developing new protocols for labeling specific functional groups, enhancing the stability of labels to prevent their loss during metabolic processes, and designing greener, more sustainable synthesis routes that reduce environmental impact. musechem.comchemicalsknowledgehub.comadesisinc.com The development of automated synthesis platforms is also improving the reproducibility and throughput of producing isotopically labeled compounds. talmazan.md These innovations collectively enhance the toolkit available to researchers, enabling more complex and informative studies in drug discovery. musechem.com
Expanding Applications in Preclinical Drug Development and Mechanistic Biology for Novel Therapeutic Targets
Isotopically labeled compounds are indispensable tools in preclinical drug development, providing critical data from the earliest stages of discovery through to candidate selection. musechem.comacs.org The use of stable isotope-labeled versions of a drug, such as this compound, allows for precise quantification in biological fluids and tissues, which is essential for pharmacokinetic (PK) studies. scbt.comacs.org
A primary application is in target identification and validation . mdpi.comnih.gov When a new compound is discovered through a phenotype-based screen, its molecular target is often unknown. researchgate.net Isotope labeling techniques can pinpoint the target protein. For example, in a SILAC experiment, cells can be treated with a drug, and the proteins that show changes in abundance or binding affinity can be identified as potential targets or members of the affected pathway. nih.gov This helps confirm that a drug is engaging its intended target in a cellular context and can reveal additional off-target interactions that may contribute to efficacy or toxicity. mdpi.comresearchgate.net
Isotopic labeling is also central to elucidating a drug's mechanism of action . nih.gov By tracking the labeled drug and its metabolites, researchers can understand how it is processed by the body. metsol.comchemicalsknowledgehub.com More importantly, by combining this with "omics" approaches, they can observe the downstream effects of target engagement. For instance, inhibiting a kinase with a drug like Lapatinib (B449) can be directly linked to changes in the phosphorylation status of substrate proteins and subsequent shifts in metabolic pathway activity, providing a detailed mechanistic picture. tandfonline.comnih.govnih.gov The distinct isotopic signature of this compound facilitates its tracking and provides a nuanced understanding of its interaction with ErbB receptors and subsequent signaling cascades. scbt.com
The insights gained from these studies are crucial for discovering novel therapeutic targets . ckisotopes.com By providing an unbiased, system-wide view of a drug's effects, isotopic labeling can uncover previously unknown nodes in signaling networks that are critical for disease processes. nih.govnih.gov If a compound shows a desirable therapeutic effect through an unexpected off-target mechanism, that off-target protein can become a new focus for drug discovery efforts. nih.gov This ability to probe complex biological systems and uncover new mechanisms is transforming drug development, moving the field toward more informed and pathway-based discovery paradigms. ckisotopes.com
Table 2: Applications of Isotopic Labeling in Preclinical Research
| Application Area | Description | Example Technique/Compound | Reference |
|---|---|---|---|
| Pharmacokinetics (ADME) | Tracing the Absorption, Distribution, Metabolism, and Excretion of a drug candidate to understand its lifecycle in the body. | Carbon-14 labeled compounds for human ADME studies; Stable Isotope Labeled (SIL) compounds for mass spectrometry assays. | musechem.commetsol.comchemicalsknowledgehub.com |
| Target Identification | Identifying the specific protein(s) a small molecule binds to in order to exert its biological effect. | SILAC-based quantitative proteomics to detect changes in protein binding or abundance upon drug treatment. | mdpi.comnih.govresearchgate.net |
| Target Validation | Confirming that engagement of a specific target by a drug leads to the desired physiological response in a cellular or in vivo model. | Using labeled drugs to correlate target binding with downstream pathway modulation. | ckisotopes.com |
| Mechanism of Action Studies | Elucidating the precise biochemical and cellular pathways through which a drug achieves its therapeutic effect. | Combining labeled drug studies with proteomics and metabolomics to map signaling cascades and metabolic shifts. | nih.govfrontiersin.org |
| Biomarker Discovery | Identifying molecules (proteins, metabolites) whose levels change in response to drug treatment, which can be used to monitor efficacy. | Quantitative proteomics (e.g., TMT) to find proteins whose expression correlates with drug response. | creative-proteomics.comacs.org |
Q & A
Basic Research Questions
What are the key considerations for synthesizing and characterizing Lapatinib-<sup>13</sup>C2</sup>,<sup>15</sup>N Ditosylate in isotopic labeling studies?
- Methodological Answer : Synthesis typically involves replacing specific atoms (<sup>13</sup>C at two positions and <sup>15</sup>N at one) in the parent compound using precursors like diethyleneglycol ditosylate, followed by purification via column chromatography . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and <sup>15</sup>N-HMBC) and mass spectrometry to confirm isotopic incorporation and purity . Stability testing under storage conditions (e.g., -20°C, desiccated) is critical to prevent degradation .
How is Lapatinib-<sup>13</sup>C2</sup>,<sup>15</sup>N Ditosylate used in kinase inhibition assays?
- Methodological Answer : The compound serves as a stable isotope-labeled internal standard in quantitative assays (e.g., LC-MS/MS) to measure unlabeled Lapatinib’s inhibition of ErbB1/EGFR and ErbB2/HER2 kinases. Researchers calibrate assays by spiking known concentrations of the labeled compound into biological matrices (e.g., plasma, cell lysates) to correct for matrix effects and ionization efficiency .
Advanced Research Questions
How can researchers optimize experimental designs for <sup>15</sup>N/<sup>13</sup>C tracer studies using Lapatinib-<sup>13</sup>C2</sup>,<sup>15</sup>N Ditosylate in pharmacokinetic models?
- Methodological Answer : Sampling strategies must balance temporal resolution and resource constraints. For isotopic tracer distribution in tissues, staggered sampling intervals (e.g., 0.5, 2, 6, 24 hours post-administration) are recommended to capture absorption, distribution, and elimination phases . Use ANOVA or mixed-effects models to account for biological variability, and validate isotopic enrichment via high-resolution mass spectrometry .
What steps should be taken when conflicting data arise in studies correlating HER2 amplification (as in ) with Lapatinib-<sup>13</sup>C2</sup>,<sup>15</sup>N Ditosylate efficacy?
- Methodological Answer : First, verify HER2 status using FISH or IHC in the tested models . If discrepancies persist, assess whether isotopic labeling affects binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate findings with clinical data from HER2-positive cohorts .
How can co-administered agents interfere with isotopic tracing of Lapatinib-<sup>13</sup>C2</sup>,<sup>15</sup>N Ditosylate in metabolic studies?
- Methodological Answer : Competitive inhibitors of CYP3A4 (e.g., ketoconazole) may alter Lapatinib’s metabolic clearance, skewing isotopic enrichment ratios. Pre-screen metabolic pathways using hepatocyte incubation assays with isotope-labeled vs. unlabeled Lapatinib. Use stable isotope-labeled internal standards (SIL-IS) to distinguish parent drug from metabolites .
What analytical approaches resolve discrepancies between in vitro and in vivo activity of Lapatinib-<sup>13</sup>C2</sup>,<sup>15</sup>N Ditosylate?
- Methodological Answer : In vitro models often lack tumor microenvironment complexity. To reconcile
- Perform ex vivo assays using patient-derived xenografts (PDXs) treated with the labeled compound.
- Quantify intra-tumoral drug concentrations via MALDI-TOF imaging .
- Compare kinase inhibition profiles using phosphoproteomics .
Methodological Resources
- Isotopic Purity Validation : Reference <sup>13</sup>C/<sup>15</sup>N NMR spectra from Beilstein Journal (Supporting Information Files 1–3) .
- Kinase Assay Protocols : Santa Cruz Biotechnology’s guidelines for ErbB1/2 inhibition assays .
- Statistical Frameworks : Schleppi & Wessel’s recommendations for <sup>15</sup>N tracer experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
